molecular formula C12H8BrN3O3S B4616801 N-(3-bromophenyl)-2,1,3-benzoxadiazole-4-sulfonamide

N-(3-bromophenyl)-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B4616801
M. Wt: 354.18 g/mol
InChI Key: DUGXFCHNSKIPBR-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2,1,3-benzoxadiazole-4-sulfonamide is a chemical compound that belongs to the class of benzoxadiazole derivatives This compound is characterized by the presence of a bromophenyl group attached to the benzoxadiazole ring, along with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2,1,3-benzoxadiazole-4-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for purification and isolation of the final product .

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and disrupting various biochemical pathways . Additionally, the presence of the bromophenyl and sulfonamide groups can enhance its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

N-(3-bromophenyl)-2,1,3-benzoxadiazole-4-sulfonamide can be compared with other benzoxadiazole derivatives, such as:

Properties

IUPAC Name

N-(3-bromophenyl)-2,1,3-benzoxadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3O3S/c13-8-3-1-4-9(7-8)16-20(17,18)11-6-2-5-10-12(11)15-19-14-10/h1-7,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGXFCHNSKIPBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NS(=O)(=O)C2=CC=CC3=NON=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-bromophenyl)-2,1,3-benzoxadiazole-4-sulfonamide
Reactant of Route 2
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N-(3-bromophenyl)-2,1,3-benzoxadiazole-4-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-(3-bromophenyl)-2,1,3-benzoxadiazole-4-sulfonamide
Reactant of Route 4
Reactant of Route 4
N-(3-bromophenyl)-2,1,3-benzoxadiazole-4-sulfonamide
Reactant of Route 5
Reactant of Route 5
N-(3-bromophenyl)-2,1,3-benzoxadiazole-4-sulfonamide
Reactant of Route 6
N-(3-bromophenyl)-2,1,3-benzoxadiazole-4-sulfonamide

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